![molecular formula C26H31NO4 B6123797 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one, also known as DEPAC, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DEPAC belongs to the class of cyclohexenone compounds and has been synthesized using various methods.
Mechanism of Action
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the JAK-STAT pathway, and the MAPK pathway. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines and chemokines. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also inhibits the activation of JAK-STAT, which is a signaling pathway that regulates the expression of various genes involved in cell growth and differentiation. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also inhibits the activation of MAPK, which is a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, the inhibition of cancer cell proliferation, and the inhibition of viral replication. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one also has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations may affect its efficacy in vivo and may require the use of alternative delivery methods or modifications to improve its pharmacokinetic properties.
Future Directions
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has significant potential for further research, including the development of more potent analogs with improved pharmacokinetic properties and the investigation of its therapeutic potential for various inflammatory diseases, cancers, and viral infections. Additionally, the identification of the molecular targets of 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one and the elucidation of its mechanism of action may provide insights into the development of novel therapeutic strategies for various diseases.
Synthesis Methods
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been synthesized using various methods, including the Claisen-Schmidt condensation, the Mannich reaction, and the Suzuki coupling reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Mannich reaction involves the reaction of an aldehyde, a primary amine, and a ketone to form a β-amino carbonyl compound. The Suzuki coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst to form an aryl-aryl bond.
Scientific Research Applications
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
properties
IUPAC Name |
1-[6-[2-(3,4-diethoxyphenyl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-4-30-24-12-11-19(15-25(24)31-5-2)13-14-27-22-16-21(20-9-7-6-8-10-20)17-23(29)26(22)18(3)28/h6-12,15,21,29H,4-5,13-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXAKDMYQXNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.